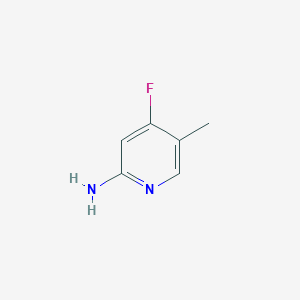

4-Fluoro-5-methylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICWTFCCBXATIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Fluoro 5 Methylpyridin 2 Amine

Established Synthetic Routes to 4-Fluoro-5-methylpyridin-2-amine

The established routes to 4-Fluoro-5-methylpyridin-2-amine are typically multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern. These syntheses often start from more readily available methylpyridines or chloropyridines, introducing the required amino and fluoro groups sequentially.

A common conceptual approach for synthesizing polysubstituted pyridines like 4-Fluoro-5-methylpyridin-2-amine involves a linear sequence of reactions. A plausible and efficient strategy begins with a precursor such as 2-chloro-5-methyl-4-nitropyridine. This strategy is advantageous as the nitro and chloro groups activate the pyridine (B92270) ring for nucleophilic substitution and can be chemically modified in subsequent steps.

The key transformations in this multi-step synthesis would be:

Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The chlorine atom at the C-4 position is replaced by a fluorine atom. This halogen exchange (Halex) reaction is typically performed using a fluoride (B91410) salt like potassium fluoride (KF) or caesium fluoride (CsF) in a high-boiling aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) chemicalbook.com. The electron-withdrawing nitro group at C-4 and the ring nitrogen atom facilitate this substitution.

Reduction of the Nitro Group: The nitro group of the resulting 2-chloro-4-fluoro-5-methylpyridine is then reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere google.com.

An alternative strategy could involve a Balz-Schiemann type reaction starting from a diaminopyridine precursor. For instance, starting with 5-methylpyridine-2,4-diamine, the 4-amino group could be selectively converted into a diazonium salt and subsequently displaced by fluorine using reagents like fluoroboric acid (HBF₄) or by performing the diazotization in anhydrous hydrogen fluoride google.com.

In the context of synthesizing 4-Fluoro-5-methylpyridin-2-amine and its analogues, both divergent and convergent strategies can be conceptualized.

Divergent Synthesis: A divergent approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. In this strategy, a common intermediate, such as 4-chloro-5-methylpyridin-2-amine or 2,4-dichloro-5-methylpyridine, is synthesized. This central precursor can then be subjected to various reaction conditions to introduce different functional groups. For example, the 4-chloro position could be substituted with a fluoride, while the 2-chloro position is substituted with an amine, or vice-versa, allowing for the synthesis of various isomers and analogues from a single intermediate.

Convergent Synthesis: A convergent synthesis, which involves coupling two or more complex fragments, is less common for a small molecule like 4-Fluoro-5-methylpyridin-2-amine. However, the principle could be applied in the synthesis of more complex molecules where this pyridine derivative serves as a key building block.

For the specific target compound, a linear, multi-step synthesis is the most direct and commonly employed strategy.

The choice of precursors and the management of reactive intermediates are critical for a successful synthesis.

4-bromo-5-methyl-2-pyridinamine: This compound can serve as a versatile precursor. The bromine atom can be replaced by various functional groups through nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular scaffolds. However, for introducing a fluorine at the C-4 position, its utility is primarily as a precursor to a 4-amino derivative, which could then undergo a Schiemann reaction, or as a substrate for direct nucleophilic fluorination, though this is challenging without strong activation.

2-chloro-5-methyl-4-pyridinamine: This intermediate is particularly valuable. A patented method describes its synthesis via the catalytic hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst google.com. In this reaction, both the nitro group and the N-oxide are reduced simultaneously. Once formed, 2-chloro-5-methyl-4-pyridinamine can be a precursor for further functionalization. For instance, the synthesis of 4-amino-5-methylpyridin-2-one is achieved by reacting it with potassium hydroxide in methanol under pressure google.comchemicalbook.com. To obtain the target 4-fluoro compound, a more viable route involves using the precursor to this intermediate, 2-chloro-5-methyl-4-nitropyridine, for a halogen exchange reaction to install the fluorine before the nitro group is reduced.

The table below summarizes the role of these key precursors.

Table 1: Key Precursors and Their Synthetic Roles| Precursor/Intermediate | CAS Number | Potential Role in Synthesis |

|---|---|---|

| 4-bromo-5-methyl-2-pyridinamine | 1033203-32-5 | Substrate for cross-coupling reactions; precursor for further functionalization. |

| 2-chloro-5-methyl-4-pyridinamine | 79055-62-2 | Key intermediate synthesized from a nitro-N-oxide precursor; used in subsequent nucleophilic substitution reactions google.com. |

| 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | --- | Starting material for the synthesis of 2-chloro-5-methyl-4-pyridinamine via catalytic hydrogenation google.com. |

Catalytic hydrogenation is a fundamental technique in pyridine chemistry, primarily used for two distinct purposes: the reduction of functional groups or the saturation of the aromatic ring. In the context of synthesizing 4-Fluoro-5-methylpyridin-2-amine, its most relevant application is the selective reduction of a nitro group to a primary amine.

This transformation is a critical step in synthetic pathways that install the amino group late in the sequence. The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. Common catalytic systems and conditions are detailed below.

Table 2: Catalytic Systems for Nitro Group Reduction

| Catalyst | Typical Solvent | Pressure | Temperature | Reference |

|---|---|---|---|---|

| Platinum (Pt) on Carbon (with Molybdenum) | Ethanol | 3 bar | 30 °C | google.com |

| Palladium (Pd) on Carbon | Methanol or Ethanol | 1-50 atm | Room Temp. | General Method |

| Raney Nickel (Ra-Ni) | Ethanol | 1-50 atm | Room Temp. | General Method |

| Platinum(IV) Oxide (PtO₂) | Acetic Acid | 50-70 bar | Room Temp. | General Method |

The choice of catalyst and solvent can be crucial to avoid unwanted side reactions, such as dehalogenation (removal of the fluoro or chloro substituent). Catalysts like platinum are often effective for reducing both a nitro group and an N-oxide simultaneously, as seen in the synthesis of the intermediate 2-chloro-5-methyl-4-pyridinamine google.com.

Nucleophilic aromatic substitution (SNAr) is the cornerstone of many synthetic routes to fluorinated pyridines nih.gov. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions. This reactivity is further enhanced by the presence of electron-withdrawing groups.

Two primary SNAr strategies are relevant for the synthesis of 4-Fluoro-5-methylpyridin-2-amine:

Halogen Exchange (Halex) Reaction: This is the most common method for introducing a fluorine atom onto an aromatic ring. A chloro or bromo-substituted pyridine is treated with a source of fluoride ions, such as KF or CsF mdpi.com. The reaction rate is highly dependent on the leaving group (Cl > Br > I is not always the case; reactivity depends on the specific SNAr mechanism) and the solvent. Aprotic polar solvents like DMSO, DMF, or sulfolane are used to enhance the nucleophilicity of the fluoride anion. For the synthesis of the target molecule, reacting a precursor like 4-chloro-5-methyl-2-nitropyridine with KF would be a key step. The reaction of 2-amino-4-chloropyridine with sodium fluoride in DMF at 140°C to yield 2-amino-4-fluoropyridine is a well-documented example of this process chemicalbook.com.

Displacement of a Nitro Group: The nitro group can be an excellent leaving group in SNAr reactions, especially when positioned ortho or para to other activating groups mdpi.comresearchgate.net. Treating a nitropyridine with a strong nucleophile like a fluoride ion can lead to the direct replacement of the nitro group. This method offers an alternative to halogen exchange, particularly if the corresponding nitropyridine is readily accessible.

Advanced Synthetic Techniques and Methodological Innovations

While traditional multi-step synthesis remains prevalent, modern techniques are being developed to improve efficiency, safety, and yield.

Late-Stage Fluorination: This approach introduces the fluorine atom at one of the final steps of a synthesis, which is particularly valuable for the synthesis of radiolabeled compounds (e.g., with ¹⁸F for PET imaging) researchgate.net. Electrophilic fluorinating reagents such as Selectfluor® can be used to directly fluorinate electron-rich pyridine rings, sometimes mediated by a silver catalyst rsc.org. While direct C-H fluorination of the target molecule's core might be challenging due to regioselectivity issues, this remains an active area of research.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for SNAr reactions mdpi.com. By rapidly heating the solvent and reactants, microwave-assisted organic synthesis (MAOS) can accelerate slow processes like nucleophilic substitution on deactivated rings or improve yields in sluggish reactions.

Flow Chemistry: Continuous flow reactors offer significant advantages in safety and scalability for hazardous reactions like nitration or fluorination using anhydrous hydrogen fluoride. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry) and minimizes the volume of hazardous materials handled at any given time, making industrial-scale production safer and more efficient.

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and achieving desired outcomes in terms of yield and selectivity. The key transformations in the synthesis of 4-Fluoro-5-methylpyridin-2-amine are the fluorination step and the catalytic processes that govern the reaction's efficiency.

The introduction of a fluorine atom onto a pyridine ring can be achieved through several mechanistic pathways, primarily electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and direct C-H fluorination.

Electrophilic Fluorination: This mechanism involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source, such as Selectfluor®. The reaction proceeds via the attack of the aromatic π-system on the electrophilic fluorine, leading to a sigma complex intermediate, which then loses a proton to restore aromaticity. nih.gov The regioselectivity is governed by the electronic effects of the substituents on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): In this pathway, a pyridine ring bearing a good leaving group (such as a chlorine atom) at the 4-position and activated by electron-withdrawing groups is treated with a nucleophilic fluoride source (e.g., NaF, KF). chemicalbook.com The reaction proceeds through a Meisenheimer complex intermediate. For this to be effective in synthesizing the target compound, a precursor like 4-chloro-5-methylpyridin-2-amine would be required.

Direct C-H Fluorination: A notable method involves the use of silver(II) fluoride (AgF2) for the direct fluorination of C-H bonds in pyridines and diazines. The proposed mechanism is initiated by the coordination of the basic pyridine nitrogen to the silver atom. acs.org This coordination facilitates the selective fluorination at the C-H bond adjacent to the nitrogen (the 2- or 6-position). acs.orgresearchgate.net This method is highly regioselective but may not be directly applicable for introducing fluorine at the 4-position without a different directing group strategy.

Fluorinating Reagents: The nature of the fluorinating agent dictates the applicable mechanism. Electrophilic reagents like Selectfluor® (F-TEDA-BF4) are used for the fluorination of electron-rich heterocyles. nih.gov Nucleophilic fluoride sources, such as sodium fluoride (NaF) or diethylaminosulfur trifluoride (DAST), are used in SNAr reactions or for converting hydroxyl groups to fluorides, respectively. chemicalbook.comnih.gov

Catalysts: Transition metal catalysts play a crucial role in modern synthetic methods.

Silver(II) Fluoride (AgF2): This reagent acts as both the fluorine source and the catalyst in direct C-H fluorination. It exhibits remarkable selectivity for the position adjacent to the ring nitrogen. acs.orgresearchgate.net The reaction is often rapid, occurring at ambient temperature. researchgate.net

Rhodium(III) Catalysts: Complexes such as [Cp*RhCl2]2 are effective in catalyzing C-H functionalization and annulation reactions to build the pyridine ring itself. In the synthesis of 3-fluoropyridines, the Rh(III) catalyst, in conjunction with a carboxylate salt, enables the coupling of α-fluoro-α,β-unsaturated oximes and alkynes with high regioselectivity. acs.orgnih.gov

Silver Promoters: In some electrophilic fluorinations using Selectfluor®, silver salts like Ag2CO3 can act as promoters, enhancing the reaction rate and yield. rsc.org

| Catalyst / Reagent | Role in Synthesis | Reaction Type | Selectivity / Yield |

| AgF2 | Fluorinating agent and catalyst | Direct C-H Fluorination | Exclusive selectivity for fluorination adjacent to nitrogen. acs.orgresearchgate.net |

| Selectfluor® | Electrophilic fluorine source | Electrophilic Fluorination | Regioselectivity depends on substrate electronics. nih.gov |

| [Cp*RhCl2]2 / CsOPiv | Catalyst system | C-H Functionalization / Cyclization | High regioselectivity in forming substituted pyridines. acs.orgnih.gov |

| NaF | Nucleophilic fluorine source | Nucleophilic Aromatic Substitution (SNAr) | High yield (e.g., 90%) in converting 4-chloropyridine to 4-fluoropyridine. chemicalbook.com |

| Ag2CO3 | Promoter | Electrophilic Fluorination | Enhances yield and regioselectivity with Selectfluor®. rsc.org |

This table details the function and impact of key catalysts and reagents in the synthesis of fluorinated pyridines.

Kinetic Investigations of Reaction Progress

A thorough review of publicly available scientific literature reveals a notable absence of specific kinetic studies focused on the synthetic methodologies and reaction pathways for 4-Fluoro-5-methylpyridin-2-amine. Consequently, detailed experimental data, including reaction rate constants, activation energies, and reaction orders for the synthesis of this particular compound, are not available. This section will, therefore, discuss the principles of kinetic investigations as they would apply to the synthesis of 4-Fluoro-5-methylpyridin-2-amine, drawing parallels from studies on analogous pyridine derivatives.

The synthesis of substituted pyridines often involves nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies of such reactions are crucial for understanding the reaction mechanism, optimizing reaction conditions, and ensuring process safety and efficiency on a larger scale.

A kinetic study for the synthesis of 4-Fluoro-5-methylpyridin-2-amine would typically involve monitoring the concentration of reactants and products over time under various conditions. Key parameters that would be investigated include:

Temperature: The reaction rate is generally expected to increase with temperature. By conducting the reaction at different temperatures, the activation energy (Ea) could be determined using the Arrhenius equation. This parameter provides insight into the temperature sensitivity of the reaction.

Concentration of Reactants: The order of the reaction with respect to each reactant would be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. This information helps to elucidate the molecularity of the rate-determining step.

Catalyst Concentration: If a catalyst is employed, its effect on the reaction rate would be studied by varying its concentration. This can reveal the role of the catalyst in the reaction mechanism and help in determining the optimal catalyst loading.

For instance, in the amination of a related fluoropyridine, one would expect the reaction to follow a second-order rate law, being first order in the pyridine substrate and first order in the aminating agent. The proposed mechanism would likely proceed through a Meisenheimer intermediate, a common feature in SNAr reactions. researchgate.net The rate of formation of 4-Fluoro-5-methylpyridin-2-amine would be influenced by the electrophilicity of the carbon atom bearing the leaving group and the nucleophilicity of the aminating agent.

Table 1: Hypothetical Kinetic Parameters for the Synthesis of 4-Fluoro-5-methylpyridin-2-amine

While no specific data exists for 4-Fluoro-5-methylpyridin-2-amine, the following table illustrates the type of data that would be generated from a kinetic study of a hypothetical SNAr reaction to form this compound. This data is for illustrative purposes only and is based on typical values for related reactions.

| Parameter | Value (Hypothetical) | Conditions |

| Reaction Order (vs. Fluoropyridine) | 1 | Constant amine concentration |

| Reaction Order (vs. Amine) | 1 | Constant fluoropyridine concentration |

| Rate Constant (k) at 298 K | 1.5 x 10-3 L mol-1 s-1 | Dichloromethane as solvent |

| Activation Energy (Ea) | 55 kJ/mol | Temperature range: 288-318 K |

| Pre-exponential Factor (A) | 2.1 x 107 L mol-1 s-1 |

The progress of the reaction would be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of the reactants and the product at different time intervals. The data collected would then be fitted to various rate equations to determine the reaction order and rate constants.

Chemical Transformations and Derivatization Strategies of 4 Fluoro 5 Methylpyridin 2 Amine

Functional Group Reactivity of the Pyridin-2-amine Moiety

The reactivity of 4-fluoro-5-methylpyridin-2-amine is dictated by the interplay of its substituents on the pyridine (B92270) ring. The amino group is a strong activating group, while the fluorine atom is a deactivating group. The methyl group has a mild activating effect.

Reactions at the Amino Group (e.g., N-alkylation, N-acylation)

The primary amino group in 4-fluoro-5-methylpyridin-2-amine is a key site for derivatization. It can readily undergo reactions such as N-alkylation and N-acylation to introduce a wide variety of substituents.

N-Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. For instance, reaction with methyl iodide in the presence of a base like sodium hydride can yield the corresponding N-methylated product. nih.gov The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.

N-Acylation: Acylation of the amino group is a common strategy to introduce amide functionalities. This can be achieved using acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. These reactions are typically high-yielding and provide stable amide derivatives.

| Reaction Type | Reagents | Product | Notes |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | N-Alkyl-4-fluoro-5-methylpyridin-2-amine | Can lead to mono- or di-alkylation depending on reaction conditions. |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | N-Acyl-4-fluoro-5-methylpyridin-2-amine | Generally a high-yielding and selective reaction. |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.commasterorganicchemistry.com However, the presence of the activating amino and methyl groups can facilitate such reactions. The substitution pattern is directed by the existing substituents. The amino group directs electrophiles to the ortho and para positions, while the methyl group also directs to the ortho and para positions. In this case, the 3- and 5-positions relative to the amino group (which are the 3- and 5- positions of the pyridine ring) are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

| Reaction Type | Reagents | Potential Product | Notes |

| Nitration | HNO3, H2SO4 | 4-Fluoro-5-methyl-3-nitropyridin-2-amine or 4-Fluoro-5-methyl-5-nitropyridin-2-amine | The position of nitration is influenced by the directing effects of the existing groups. |

| Halogenation | X2 (e.g., Br2), Lewis Acid | 3-Halo-4-fluoro-5-methylpyridin-2-amine or 5-Halo-4-fluoro-5-methylpyridin-2-amine | Lewis acid catalyst is often required to activate the halogen. |

Nucleophilic Attack and Transformations

The fluorine atom at the 4-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the fluoride (B91410) ion. This is a powerful method for introducing a variety of functional groups at this position.

Additionally, the amino group can be transformed into other functionalities. For example, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents.

Synthesis of Advanced Derivatives and Analogues

The versatile reactivity of 4-fluoro-5-methylpyridin-2-amine allows for the synthesis of a wide array of advanced derivatives and analogues with tailored properties.

Structural Modification at the Fluoro Position

As mentioned, the fluorine atom can be displaced by various nucleophiles. This allows for the introduction of alkoxy, aryloxy, amino, and other groups at the 4-position. The ease of this displacement is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-5-methylpyridin-2-amine |

| Amine | Ammonia (NH3) | 4,5-Diaminopyridine derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-5-methylpyridin-2-amine |

Methyl Group Functionalization

The methyl group at the 5-position can also be a site for further functionalization, although this typically requires more forcing conditions. It can undergo free-radical halogenation, followed by nucleophilic substitution to introduce various functional groups. Oxidation of the methyl group to a carboxylic acid or an aldehyde is also a possibility, which opens up another avenue for derivatization.

| Reaction Type | Reagents | Intermediate/Product | Notes |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 5-(Bromomethyl)-4-fluoropyridin-2-amine | This intermediate can be further reacted with nucleophiles. |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | 4-Fluoro-2-aminopyridine-5-carboxylic acid | The reaction conditions need to be carefully controlled to avoid degradation of the pyridine ring. |

Incorporation into Polycyclic Systems (e.g., isoquinoline (B145761) derivatives)

The scaffold of 4-fluoro-5-methylpyridin-2-amine is a valuable synthon for constructing complex polycyclic and heterocyclic systems, most notably demonstrated by its incorporation into isoquinoline derivatives. This strategic fusion of molecular frameworks is pivotal in the development of agents for biomedical imaging.

A prominent example is the synthesis of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, a compound that has shown significant promise as a selective binder for aggregated tau proteins, which are biomarkers for Alzheimer's disease. nih.govacs.org The synthesis of such molecules generally involves multi-step pathways. These pathways may include the initial construction of the isoquinoline core through established methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization to introduce an amine group. nih.govnih.gov The final key step is the coupling of the functionalized isoquinoline with the 4-fluoro-5-methylpyridin-2-amine moiety. This is often achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XantPhos) to form the critical carbon-nitrogen bond between the isoquinoline ring and the exocyclic amine of the pyridine. wikipedia.org

The chemical reactivity of the resulting N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is characterized by its constituent functional groups. The secondary amine linkage can be subject to further derivatization, while the pyridine and isoquinoline ring systems can potentially undergo electrophilic substitution, although the specific conditions would need to be carefully selected to control regioselectivity. nih.gov

Design and Synthesis of Radiolabeled Derivatives (e.g., with 18F for PET imaging)

The development of radiolabeled derivatives of 4-fluoro-5-methylpyridin-2-amine, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), is a major focus in the field of molecular imaging. These radiotracers are designed for use in Positron Emission Tomography (PET), a powerful non-invasive technique to visualize and quantify biochemical processes in vivo.

The design of ¹⁸F-labeled PET tracers based on this scaffold involves identifying a position on the molecule where fluorine can be introduced without compromising its biological activity and selectivity. A leading example is the radiolabeling of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine to produce [¹⁸F]JNJ-64326067, a promising PET tracer for imaging tau pathology. acs.orgwikipedia.org The synthesis of such radiotracers is a time-sensitive and technically demanding process that starts with cyclotron-produced [¹⁸F]fluoride.

Several strategies for radiofluorination of aromatic systems, including pyridines, are employed:

Nucleophilic Aromatic Substitution (SNA_r_): This is the most common method for ¹⁸F-labeling. It requires a suitable precursor molecule containing a good leaving group (e.g., nitro, trimethylammonium, or halogen) at the position to be fluorinated. The pyridine ring's inherent electron deficiency facilitates nucleophilic attack by [¹⁸F]fluoride, particularly at the 2- and 4-positions. acs.org For the synthesis of [¹⁸F]JNJ-64326067, a precursor is designed where the fluorine atom on the pyridine ring is replaced with a leaving group, allowing for late-stage introduction of ¹⁸F. acs.orgwikipedia.org

Isotope Exchange: In some cases, ¹⁸F can be introduced by exchanging it with a non-radioactive ¹⁹F atom already present in the molecule. The synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a tracer for K+ channels, utilizes an isotope exchange method on a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor, followed by reduction. researchgate.netnih.gov

Use of Prosthetic Groups: An alternative strategy involves first synthesizing a small, ¹⁸F-labeled molecule (a prosthetic group), such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) or 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]FPy-TFP), which is then coupled to the target molecule. nih.gov This is particularly useful for complex biomolecules but can also be applied to smaller structures.

The synthesis of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, a potential PET tracer for inducible nitric oxide synthase (iNOS), was achieved via nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride, followed by deprotection. nih.gov This highlights the versatility of nucleophilic substitution for labeling side chains attached to the pyridine core.

| Compound Name | Target | Labeling Method | Precursor Type | Reference |

|---|---|---|---|---|

| [¹⁸F]JNJ-64326067 | Aggregated Tau | Nucleophilic Substitution | Not specified, likely nitro or other leaving group | acs.orgwikipedia.org |

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine | K+ Channels | Isotope Exchange & Reduction | Nitropyridine N-oxide | researchgate.netnih.gov |

| [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine | iNOS | Nucleophilic Substitution | N-Boc protected mesylate | nih.gov |

| [¹⁸F]FIMX | mGluR1 | Nucleophilic Substitution | Aryliodonium salt | youtube.com |

Chemo- and Regioselectivity in Derivatization

The 4-fluoro-5-methylpyridin-2-amine molecule possesses multiple reactive sites, making chemo- and regioselectivity critical considerations during its derivatization. The primary sites for reaction are the exocyclic amino group at the C2-position and the carbon atoms of the pyridine ring (C3, C6). The fluorine atom at C4 and the methyl group at C5 also influence the ring's reactivity.

The exocyclic amino group is a potent nucleophile and will readily react with electrophiles in N-acylation or N-alkylation reactions. nih.gov In contrast, the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, but susceptible to nucleophilic aromatic substitution or modification via C-H activation.

Controlling Reaction Outcomes through Reagent and Condition Selection

Achieving the desired chemical transformation at a specific position on the 4-fluoro-5-methylpyridin-2-amine core requires careful selection of reagents and reaction conditions.

Protecting Groups: To prevent unwanted reactions at the highly nucleophilic 2-amino group during transformations on the pyridine ring, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group. This group can be readily installed and later removed under specific conditions, as seen in the synthesis of precursors for radiolabeling. nih.gov

Directed Metalation and C-H Activation: Modern synthetic methods allow for the functionalization of specific C-H bonds. For pyridine rings, transition-metal catalysts (e.g., palladium, rhodium, iridium) can enable regioselective C-H activation. The exocyclic amino group itself can act as a directing group, guiding the catalyst to functionalize the adjacent C3 position. Alternatively, other directing groups can be temporarily installed to guide reactions to other positions.

Control of Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the C4 position is a potential leaving group for SNA_r_ reactions, but this typically requires harsh conditions or a strongly activated ring. More commonly, a leaving group is intentionally placed at a different position to direct substitution. For instance, to achieve substitution at the C6 position, a common strategy involves starting with a 2-amino-6-chloropyridine (B103851) derivative.

Regioselective Fluorination: In related heterocyclic systems like 2-aminopyrimidines, highly regioselective fluorination at the 5-position has been achieved using electrophilic fluorinating agents like Selectfluor in the presence of a silver catalyst (Ag₂CO₃). This demonstrates how specific reagents can overcome the inherent electronic preferences of the ring system to achieve a desired regioisomer.

Use of Directing Groups for Regiocontrol: The regiochemical outcome of reactions can be dramatically altered by using directing groups. For example, forming the N-oxide of a pyridine ring can change the electronic distribution and direct incoming electrophiles or nucleophiles to different positions than in the parent pyridine. This strategy has been used to direct radiofluorination to a position ortho to a nitro group in a pyridine N-oxide derivative, a reaction that fails in the absence of the N-oxide.

| Desired Outcome | Strategy | Reagents/Conditions | Example Principle | Reference |

|---|---|---|---|---|

| Reaction at Ring vs. Amino Group | Protecting Group Chemistry | (Boc)₂O for protection; TFA or HCl for deprotection | Protecting the 2-amino group to allow for ring modification | nih.gov |

| Regioselective C-H Functionalization | Directed Ortho Metalation / C-H Activation | Pd, Rh, or Ir catalysts with directing groups | Amino group directs functionalization to C3 | nih.gov |

| Regioselective Fluorination | Catalyst-Controlled Electrophilic Fluorination | Selectfluor / Ag₂CO₃ | Achieving fluorination at the C5 position of aminopyrimidines | |

| Altering Nucleophilic Substitution Pattern | Use of Activating/Directing Groups | Formation of a Pyridine N-oxide | Directing fluorination ortho to a nitro group |

Stereochemical Considerations in Derivative Synthesis

The parent molecule, 4-fluoro-5-methylpyridin-2-amine, is achiral. Stereochemical considerations become important when a derivatization reaction introduces a new chiral center, typically on a side chain attached to the pyridine ring or the amino group. In such cases, controlling the stereochemical outcome to produce a single enantiomer or diastereomer is often crucial, as different stereoisomers can have vastly different biological activities.

An example where chirality is introduced is in the synthesis of analogs like 6-(2-fluoropropyl)-4-methylpyridin-2-amine. The propyl side chain contains a stereocenter at the C2 position bearing the fluorine atom. Standard synthesis of this side chain, for instance, by fluorinating a secondary alcohol with a reagent like diethylaminosulfur trifluoride (DAST), would typically yield a racemic mixture (an equal mixture of both enantiomers).

To achieve stereocontrol and synthesize an enantiomerically pure derivative, several asymmetric synthesis strategies could be employed:

Use of Chiral Starting Materials: One of the most straightforward methods is to start the synthesis with an enantiomerically pure building block. For example, enantiopure pyridyl amino acids have been prepared by coupling halopyridines with organozinc reagents derived from the chiral amino acid serine. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur on one face of the molecule, thereby creating the desired stereocenter. The auxiliary is then removed.

Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For pyridine derivatives, chiral nucleophilic catalysts have been developed for enantioselective acyl transfer reactions. acs.org Similarly, transition metal complexes with chiral ligands are widely used for asymmetric reactions like hydrogenation or C-C bond formation, which could be used to build a chiral side chain with high stereoselectivity. nih.gov

While specific examples of stereoselective synthesis starting from 4-fluoro-5-methylpyridin-2-amine are not prominently detailed in the reviewed literature, the principles of asymmetric synthesis are directly applicable to its derivatization whenever a new stereocenter is created.

Advanced Spectroscopic and Mechanistic Characterization of 4 Fluoro 5 Methylpyridin 2 Amine and Its Derivatives

Elucidation of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms and the conformational preferences of 4-Fluoro-5-methylpyridin-2-amine are fundamental to understanding its chemical behavior. Advanced spectroscopic techniques provide detailed insights that go beyond basic structural identification.

Advanced NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of molecules. While standard 1H and 13C NMR provide initial structural information, advanced techniques like 2D-NMR are essential for unambiguous assignment and conformational analysis.

For instance, in related substituted pyridines, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon connectivities, respectively. acs.org For 4-Fluoro-5-methylpyridin-2-amine, these experiments would definitively assign the signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution. Conformational analysis of similar fluorinated nucleosides has been successfully performed using 3JHH and 3JHF NMR coupling constants in conjunction with computational programs. nih.gov This approach could be applied to study the rotational barriers and preferred dihedral angles of the amino and methyl groups relative to the pyridine ring in 4-Fluoro-5-methylpyridin-2-amine. Computational studies on related pyridine derivatives have also utilized NMR spectroscopy to confirm conformational preferences. nih.gov

Table 1: Predicted ¹H NMR Data for a Substituted Pyridine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-A | 7.81 | d | J(A,B) = 5.2 |

| H-B | 6.37 | d | J(B,C) = 1.5 |

| H-C | 6.20 | d | J(C,D) = 0.7 |

| CH₃ | 2.16 | s | |

| NH₂ | 4.68 | s |

Note: This table is based on data for a similar compound, 4-Methylpyridin-2-amine, and serves as an illustrative example. chemicalbook.com The actual values for 4-Fluoro-5-methylpyridin-2-amine may differ.

X-ray Crystallography for Solid-State Structure

In a study of a cocrystal containing 5-fluorocytosine, X-ray diffraction revealed a robust supramolecular architecture stabilized by various hydrogen bonds. nih.gov Similarly, for 4-Fluoro-5-methylpyridin-2-amine, X-ray crystallography could elucidate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitrogen atom of the pyridine ring or the fluorine atom of another, which govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe intermolecular interactions. nih.gov The vibrational modes of a molecule are sensitive to its structure and environment.

For 4-Fluoro-5-methylpyridin-2-amine, the FT-IR and Raman spectra would exhibit characteristic bands for the N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹. researchgate.net The C-F stretching vibration would also be a key diagnostic peak. A detailed analysis of the vibrational spectra, often aided by density functional theory (DFT) calculations, can provide insights into the strength of hydrogen bonds and other intermolecular forces. researchgate.net For example, a shift in the N-H stretching frequency to lower wavenumbers in the solid-state spectrum compared to a dilute solution would indicate the presence of intermolecular hydrogen bonding. researchgate.net

Table 2: Illustrative Vibrational Frequencies for a Substituted Pyridine

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3444 | Not available |

| N-H Symmetric Stretch | 3335 | Not available |

| C-H Stretch (Aromatic) | ~3100 | Not available |

| C-H Stretch (Methyl) | ~2950 | Not available |

| C=C/C=N Ring Stretch | ~1600-1400 | Not available |

| C-F Stretch | ~1200-1000 | Not available |

Note: This table provides typical ranges for the specified vibrations and is for illustrative purposes. researchgate.netresearchgate.net Specific values for 4-Fluoro-5-methylpyridin-2-amine would require experimental measurement.

Insights into Electronic Structure and Reactivity

Understanding the electronic structure of 4-Fluoro-5-methylpyridin-2-amine is key to predicting its reactivity and photophysical properties.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The absorption of light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For aromatic molecules like 4-Fluoro-5-methylpyridin-2-amine, the most common transitions are π → π* and n → π*. youtube.com

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. lumenlearning.com The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital and are generally less intense. The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule. The presence of substituents like the fluorine atom and the amino group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Computational methods, such as DFT, can be used to calculate the energies and spatial distributions of the HOMO and LUMO of 4-Fluoro-5-methylpyridin-2-amine. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis would likely show the HOMO localized on the electron-rich amino group and pyridine ring, while the LUMO might have significant contributions from the carbon atoms attached to the electronegative fluorine atom.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. In the case of 4-Fluoro-5-methylpyridin-2-amine, the MEP map reveals distinct regions of positive and negative electrostatic potential, which are crucial for understanding its interactions with other molecules.

The MEP map of 4-Fluoro-5-methylpyridin-2-amine typically shows the most negative potential (red and yellow regions) concentrated around the nitrogen atom of the pyridine ring and the exocyclic amine group. This is due to the high electronegativity of the nitrogen atoms and the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is generally located around the hydrogen atoms of the amine group and the methyl group, indicating these are favorable sites for nucleophilic attack.

The presence of the fluorine atom at the 4-position significantly influences the MEP map. As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring, which can modulate the basicity of the ring nitrogen and the reactivity of the entire molecule. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing fluorine atom creates a unique electronic landscape that dictates the molecule's chemical personality.

Key Reactive Regions of 4-Fluoro-5-methylpyridin-2-amine based on MEP:

| Region | Electrostatic Potential | Predicted Reactivity |

| Pyridine Ring Nitrogen | Negative | Site for electrophilic attack, protonation |

| Exocyclic Amine Group | Negative | Site for electrophilic attack |

| Hydrogen Atoms of Amine Group | Positive | Site for nucleophilic attack |

| Aromatic Ring | Varied | Susceptible to electrophilic aromatic substitution, with regioselectivity influenced by substituents |

Mechanistic Spectroscopic Studies

Understanding the reaction pathways and identifying transient species are critical for optimizing synthetic routes and controlling product formation. Mechanistic spectroscopic studies provide invaluable real-time insights into the chemical transformations of 4-Fluoro-5-methylpyridin-2-amine.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions involving 4-Fluoro-5-methylpyridin-2-amine in real-time. These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products.

For instance, during a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, in-situ FTIR can monitor the disappearance of the C-F stretching vibration and the appearance of new vibrational bands corresponding to the newly formed bond. This provides kinetic data and helps in elucidating the reaction mechanism. Similarly, real-time NMR can track the changes in the chemical shifts of the protons and carbons adjacent to the reaction center, offering a detailed picture of the structural evolution during the reaction.

The identification and characterization of short-lived reaction intermediates are often the key to unraveling complex reaction mechanisms. Spectroscopic techniques, often in combination with theoretical calculations, are instrumental in this endeavor. For reactions involving 4-Fluoro-5-methylpyridin-2-amine, intermediates such as Meisenheimer complexes or other charged intermediates can be proposed.

Low-temperature spectroscopy can be used to trap and stabilize these transient species, allowing for their spectroscopic characterization. For example, in a substitution reaction, a transient intermediate where the nucleophile has added to the ring but the leaving group has not yet departed might be observable at low temperatures. The spectroscopic signature of such an intermediate would provide direct evidence for a specific reaction pathway, such as an SNAr mechanism.

Advanced Analytical Methodologies for Purity and Transformation Monitoring

The development and application of advanced analytical techniques are essential for ensuring the purity of 4-Fluoro-5-methylpyridin-2-amine and for monitoring its transformations, particularly in complex biological or chemical systems.

In academic research, particularly in the context of drug discovery and development, understanding the metabolic fate of a compound is crucial. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying the metabolites of 4-Fluoro-5-methylpyridin-2-amine.

The high mass accuracy and resolution of HRMS allow for the determination of the elemental composition of metabolites, even when they are present at very low concentrations in complex biological matrices like plasma or urine. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify common metabolic transformations such as oxidation, hydroxylation, or conjugation with endogenous molecules like glucuronic acid or glutathione. This information is vital for understanding the compound's pharmacokinetic and pharmacodynamic properties.

Potential Metabolic Transformations of 4-Fluoro-5-methylpyridin-2-amine:

| Transformation | Mass Change | Potential Site |

| Oxidation | +15.9949 Da | Methyl group, aromatic ring |

| Hydroxylation | +15.9949 Da | Aromatic ring |

| N-Acetylation | +42.0106 Da | Amine group |

| Glucuronidation | +176.0321 Da | Amine group, hydroxylated metabolites |

Chromatographic techniques are indispensable for the separation and quantification of 4-Fluoro-5-methylpyridin-2-amine and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of the compound and for quantifying it in various samples.

When 4-Fluoro-5-methylpyridin-2-amine is radiolabeled, for example with Carbon-14 or Fluorine-18 (B77423) for use in preclinical studies, its radiochemical purity must be determined. Radio-Thin Layer Chromatography (Radio-TLC) is a common and effective technique for this purpose. In this method, the radiolabeled compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radiation detector. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the spot of the intact compound. This ensures that the observed biological effects are due to the compound of interest and not to any radiolabeled impurities.

Computational and Theoretical Investigations of 4 Fluoro 5 Methylpyridin 2 Amine

Quantum Chemical Calculations:

Quantum chemical calculations are used to determine the electronic structure of molecules.

Molecular Dynamics Simulations:

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time.

Solvent Effects on Molecular Properties:The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules to study how they affect the solute's conformation, electronic properties, and interactions. This provides a more realistic model of the molecule's behavior in solution.

While these computational tools are powerful, their application to 4-Fluoro-5-methylpyridin-2-amine has not been documented in accessible scientific literature. The generation of the specific data tables and detailed research findings as requested would require original research to be performed.

In Silico Prediction of Reactivity and Interaction Profiles

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into their electronic structure, potential reactivity, and intermolecular interactions. For 4-Fluoro-5-methylpyridin-2-amine, in silico methods can elucidate properties that are difficult or costly to measure experimentally.

Non-Linear Optical (NLO) Properties

Non-linear optics deals with the interaction of intense light with materials, causing changes in the material's optical properties. researchgate.net Molecules with significant NLO responses are crucial for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.netacs.org The NLO response of a molecule, particularly the first hyperpolarizability (β), is highly dependent on its electronic structure. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO properties. researchgate.net

While specific computational or experimental NLO data for 4-Fluoro-5-methylpyridin-2-amine are not available in the reviewed literature, the properties of related aminopyridine structures have been investigated. For instance, compounds like 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate have shown significant NLO activity, with a second harmonic generation (SHG) efficiency 4.8 times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The structure of 4-Fluoro-5-methylpyridin-2-amine contains an electron-donating amino group and a π-conjugated pyridine (B92270) ring, which are features conducive to NLO activity. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to calculate the hyperpolarizability of such compounds to predict their potential as NLO materials. researchgate.net

Table 1: NLO Properties of Related Pyridine Derivatives

| Compound Name | SHG Efficiency vs. KDP | Reference |

|---|---|---|

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | 4.8 times | researchgate.net |

| 4-aminopyridinium p-amino benzoate (B1203000) dehydrate | 1.3 times | researchgate.net |

| 4-Aminopyridinium mono phthalate | 1.1 times | researchgate.net |

Topological Investigations (e.g., Electron Localization Function, Reduced Density Gradient)

Topological analysis of electron density provides a profound understanding of chemical bonding and non-covalent interactions within a molecule.

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the likelihood of finding an electron pair in a given region of a molecule. wikipedia.org An ELF analysis offers a chemically intuitive picture of molecular electronic structure, clearly distinguishing core and valence electrons, and identifying the regions corresponding to covalent bonds and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies perfect electron localization, as in a strong covalent bond or a lone pair, while a value around 0.5 suggests delocalized, metallic-like electron behavior. taylorandfrancis.com

The Reduced Density Gradient (RDG) is a related computational method used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It analyzes the relationship between electron density and its gradient to reveal these subtle but crucial interactions that govern molecular conformation and crystal packing. A similar method, Atoms in Molecules (AIM) analysis, evaluates bonding interactions and electron densities to understand bond strength. researchgate.net

A specific ELF or RDG analysis for 4-Fluoro-5-methylpyridin-2-amine has not been reported in the surveyed literature. However, such a study would be expected to show high ELF values corresponding to the C-C, C-N, C-H, N-H, and C-F covalent bonds. It would also reveal the localization of lone pairs on the nitrogen atoms. Furthermore, an RDG analysis could map the non-covalent interactions, detailing the influence of the fluorine, methyl, and amine substituents on the molecule's interaction profile.

Structure-Property Relationship Modeling

Predictive modeling based on molecular structure is a cornerstone of modern chemical research and drug discovery. These models aim to correlate specific structural features with physicochemical properties or biological activities.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that link chemical structure to biological activity or physical properties, respectively. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured endpoint.

No specific QSAR or QSPR studies centered on 4-Fluoro-5-methylpyridin-2-amine were identified. However, this compound could serve as a valuable data point in the development of such models for pyridine derivatives. For example, a QSAR model could be developed for a series of aminopyridines to predict their inhibitory activity against a particular enzyme, as has been done for other pyridine classes. researchgate.net The structural descriptors for 4-Fluoro-5-methylpyridin-2-amine, such as its size, polarity, and hydrogen bonding capacity, would contribute to the model's predictive power.

Ligand Efficiency and Lipophilicity Analysis

In the context of drug discovery, Lipophilicity is a critical physicochemical property that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipidic phase to its concentration in an aqueous phase. A predicted LogP value for 4-Fluoro-5-methylpyridin-2-amine is approximately 1.04. chemsrc.com This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.

Ligand Efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps in identifying small, efficient fragments that can be optimized into potent drug candidates. While a specific LE value for 4-Fluoro-5-methylpyridin-2-amine cannot be determined without experimental binding data to a biological target, its structural motif is of significant interest. A derivative, N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, was developed and evaluated in a structure-activity relationship study as a potential imaging agent for tau protein aggregates in Alzheimer's disease. nih.gov The favorable properties of this tracer highlight the utility of the 4-fluoro-5-methylpyridin-2-amine scaffold in designing potent and selective ligands. nih.gov

Table 2: Physicochemical Properties of 4-Fluoro-5-methylpyridin-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇FN₂ | chemsrc.com |

| Molecular Weight | 126.13 g/mol | chemsrc.com |

| Predicted LogP | 1.0414 | chemsrc.com |

| Exact Mass | 126.05900 Da | chemsrc.com |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Fluoro-5-methylpyridin-2-amine |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate |

| 4-aminopyridinium p-amino benzoate dehydrate |

| 4-Aminopyridinium mono phthalate |

| N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |

Exploration of Biological Activities and Mechanistic Interactions Pre Clinical Focus

In Vitro Studies on Molecular Targets and Pathways

In vitro research has been instrumental in elucidating the molecular interactions of compounds derived from 4-Fluoro-5-methylpyridin-2-amine. These studies have identified specific binding affinities, enzyme inhibitory activities, and functional cellular effects.

Receptor Binding Affinity and Selectivity (e.g., 5-HT1A receptors, tau aggregates, potassium channels, iNOS)

Derivatives of 4-Fluoro-5-methylpyridin-2-amine have been synthesized and evaluated for their binding affinity to several key pathological targets.

Tau Aggregates: A significant derivative, N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), was developed as a promising positron emission tomography (PET) tracer for imaging aggregated tau protein, a hallmark of Alzheimer's disease. researchgate.netalbany.edu This compound emerged from a structure-activity relationship exploration and was identified as a potent and selective binder to aggregated tau. researchgate.netalbany.edu

PD-L1 Receptor: The 4-Fluoro-5-methylpyridin-2-amine moiety has been incorporated into small molecules designed to antagonize the Programmed death-ligand 1 (PD-L1) receptor, a critical immune checkpoint. Biophysical assays, including Homogeneous Time Resolved Fluorescence (HTRF), confirmed the binding of these derivative compounds to PD-L1, with some candidates showing activity in the low micromolar range. rug.nl

Tyrosine Kinase 2 (TYK2): While not a receptor in the classical sense, the compound serves as a crucial intermediate for allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. sci-hub.se These inhibitors function by binding to the regulatory pseudokinase domain (JH2) of TYK2.

Interactive Data Table: Receptor and Protein Binding Affinity of 4-Fluoro-5-methylpyridin-2-amine Derivatives

| Derivative | Target | Binding Assay | Affinity (IC₅₀ / Kᵢ) | Source(s) |

| N-(4-Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | Aggregated Tau | Radioligand Displacement | Potent Binder | researchgate.netalbany.edu |

| Imidazopyridine Derivatives | PD-L1 | HTRF Assay | Low µM | rug.nl |

| Phenyl-pyrimidine Derivatives | TYK2 (JH2 Domain) | Biochemical Assays | Potent Inhibitor | sci-hub.se |

Enzyme Inhibition/Activation Studies (e.g., nitric oxide synthase isoforms, PRMT5)

The core structure of 4-Fluoro-5-methylpyridin-2-amine is featured in inhibitors of several key enzyme families.

Nitric Oxide Synthase (NOS) Isoforms: Analogues of 2-amino-4-methylpyridine (B118599) have been extensively studied as inhibitors of nitric oxide synthase, particularly the inducible isoform (iNOS), which is implicated in inflammatory diseases. Fluorinated derivatives have been specifically designed to serve as PET radiotracers for imaging iNOS expression.

Tyrosine Kinase 2 (TYK2): As mentioned, derivatives of 4-Fluoro-5-methylpyridin-2-amine act as potent and highly selective allosteric inhibitors of TYK2. In cell-based reporter assays, a lead compound demonstrated an IC₅₀ of 27 nM for inhibiting IFNα-stimulated TYK2-dependent signaling. It showed high selectivity over other JAK family members, with over 200-fold selectivity against JAK1/3 and over 270-fold against JAK2. sci-hub.se

Protein Arginine Methyltransferase 5 (PRMT5): The pyridin-2-amine scaffold is recognized as a component in the development of PRMT5 inhibitors. nih.govepo.org PRMT5 is an attractive drug target in oncology, and its inhibition can lead to cell growth arrest in cancer cell lines. nih.gov

Interactive Data Table: Enzyme Inhibition by 4-Fluoro-5-methylpyridin-2-amine Derivatives

| Derivative Class | Enzyme Target | Assay Type | Potency (IC₅₀) | Selectivity | Source(s) |

| Phenyl-pyrimidine | TYK2 | Cell-based luciferase reporter | 27 nM | >200-fold vs JAK1/3, >270-fold vs JAK2 | sci-hub.se |

| Tetrahydroisoquinoline | PRMT5 | Enzymatic Activity | 4.2 nM (for an oxetane (B1205548) analogue) | Broad selectivity against other HMTs | nih.gov |

Cellular Assays for Functional Modulation (e.g., cell permeability, gene expression modulation)

The functional consequences of target engagement by 4-Fluoro-5-methylpyridin-2-amine derivatives have been assessed in various cellular models.

Cell Permeability: Efficient permeability across the cell membrane is a critical factor for the bioavailability and effectiveness of drug candidates, especially those targeting intracellular proteins or the central nervous system. rug.nl The development of derivatives like N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine as a PET tracer for brain imaging implies that this scaffold can be part of molecules with a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier. researchgate.netalbany.edu

Functional Modulation of Cytokine Signaling: In cellular assays, a TYK2 inhibitor derived from 4-Fluoro-5-methylpyridin-2-amine was shown to effectively block the signal transduction of the pro-inflammatory cytokine interferon-alpha (IFNα). This demonstrates a clear functional modulation of a key pathological pathway at the cellular level. sci-hub.se In other studies, derivatives were shown to modulate responses from IL-12 and IL-23. google.com

Protein–Ligand Interaction Studies (e.g., binding kinetics, thermodynamics)

Detailed structural studies have provided insights into how derivatives of 4-Fluoro-5-methylpyridin-2-amine interact with their protein targets at an atomic level.

Structural Basis of PD-L1 Inhibition: For an imidazopyridine-based PD-L1 antagonist containing the core amine structure, X-ray crystallography revealed the binding mode. The analysis showed the compound binding to a deep, elongated site on the PD-L1 dimer, breaking the protein's C2 symmetry. The molecule's biphenyl (B1667301) moiety embeds within antiparallel β-sheets from both monomers of the PD-L1 dimer, and other parts of the ligand form additional interactions, such as π-stacking with a tyrosine residue. rug.nl These structural insights are crucial for guiding further optimization of inhibitor potency and selectivity. rug.nl

In Vivo Studies in Animal Models (Mechanistic Insights Only, no clinical human data)

The utility of 4-Fluoro-5-methylpyridin-2-amine-based compounds has been validated in pre-clinical animal models, providing mechanistic insights into their pharmacodynamic profiles in the context of disease.

Pharmacodynamic Profiling in Disease Models (e.g., imaging demyelination, iNOS activation)

Radiolabeled derivatives have proven to be effective tools for in vivo imaging of disease-related biomarkers.

Imaging of Tau Pathology: The PET tracer N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine was evaluated in rats and monkeys. These studies confirmed its favorable pharmacokinetic profile and its utility for the non-invasive imaging of aggregated tau in the brain, demonstrating its potential as a biomarker for neurodegenerative diseases like Alzheimer's. researchgate.netalbany.edu

Imaging of iNOS Activation: Fluorinated analogues of 2-amino-4-methylpyridine have been used to create PET tracers for imaging iNOS activation in vivo. In a mouse model of lipopolysaccharide-induced inflammation, these tracers showed higher uptake in the lungs of treated mice compared to controls, demonstrating their ability to detect iNOS expression associated with inflammation.

Efficacy in Autoimmune Disease Models: An allosteric TYK2 inhibitor built from the 4-Fluoro-5-methylpyridin-2-amine starting material was shown to be orally efficacious in a murine model of psoriasis. The compound demonstrated dose-dependent activity, confirming that targeting TYK2 with this chemical series can produce a therapeutic effect in an autoimmune disease context. sci-hub.se

Target Engagement Studies (e.g., PET imaging of tau aggregates)

The engagement of a ligand with its intended biological target is a critical step in drug discovery, and for neurodegenerative diseases like Alzheimer's, Positron Emission Tomography (PET) imaging is a powerful tool for in vivo validation. Derivatives of 4-Fluoro-5-methylpyridin-2-amine have been central to the development of novel PET tracers for imaging tau aggregates, which are a pathological hallmark of Alzheimer's disease.

A notable example is the compound N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, also known as JNJ-64326067. This molecule was identified through a systematic exploration of structure-activity relationships (SAR) around an initial isoquinoline (B145761) hit. acs.orgresearchgate.net Researchers focused on identifying positions on the chemical scaffold that would tolerate the introduction of a fluorine atom for radiolabeling, leading to the selection of the 4-fluoro-5-methylpyridin-2-amine moiety. acs.orgresearchgate.net Preclinical studies have demonstrated that [18F]JNJ-64326067 is a potent and selective binder to aggregated tau. acs.org Its efficacy was confirmed through PET studies in both rats and monkeys, which showed a favorable pharmacokinetic profile and no significant off-target binding in the brain. acs.orgresearchgate.net The ability to visualize the density and spread of tau pathology, which correlates with cognitive decline, establishes such tracers as compelling biomarkers. acs.orgnih.gov

Table 1: Properties of Tau PET Tracer [18F]JNJ-64326067

| Property | Finding | Source |

|---|---|---|

| Target | Aggregated tau protein | acs.org |

| Binding | Potent and selective binder | acs.org |

| Off-Target Binding | No apparent off-target binding observed | acs.orgresearchgate.net |

| In Vivo Model | Rat and Monkey PET studies | acs.orgresearchgate.net |

| Significance | Enables imaging of a key biomarker in Alzheimer's disease | nih.gov |

Biochemical Pathway Analysis in Animal Tissues

While detailed analyses of specific biochemical pathways modulated by 4-fluoro-5-methylpyridin-2-amine derivatives are still emerging, preclinical studies on related tau imaging agents provide insights into the necessary evaluations. The characterization of a potential PET tracer in animal tissues involves assessing its pharmacokinetic profile, including its uptake, distribution, and metabolism. For instance, studies on 2-arylquinoline derivatives, a related class of tau tracers, involved ex vivo biodistribution studies in mice to evaluate their clearance from the brain and blood over time. nih.gov

A crucial aspect of this analysis for fluorinated compounds is determining their metabolic stability, specifically their resistance to defluorination. nih.gov Defluorination in vivo would lead to the uptake of free [18F]fluoride in bone, complicating the PET image interpretation. Studies on advanced 2-arylquinoline candidates demonstrated that specific structural modifications could enhance resistance to this metabolic process, a key step in confirming their suitability for imaging. nih.gov Therefore, the biochemical analysis of any tracer derived from the 4-fluoro-5-methylpyridin-2-amine scaffold in animal tissues would focus on confirming its metabolic stability and ensuring its distribution profile is suitable for specifically imaging tau aggregates in the brain.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Identification of Key Structural Features for Activity and Selectivity

The development of effective tau ligands from the pyridinamine scaffold is heavily reliant on Structure-Activity Relationship (SAR) studies. These studies systematically alter parts of a molecule to determine which structural features are essential for its desired biological effect.

Broader SAR studies on related quinoline-based tau tracers have revealed several key principles:

Substitution Position: The position of substituents on the quinoline (B57606) ring system is critical. For 2-arylquinoline derivatives, substitution at the 6-position of the quinoline core resulted in significantly higher binding affinity for tau compared to substitution at position 7. nih.gov

Nature of the Side Chain: The type of fluorine-containing side chain affects pharmacokinetics. While fluoroethoxy and fluoropropoxy groups led to slow clearance from the blood, a (3-fluoro-2-hydroxy)propoxyl group showed more favorable properties. nih.gov

Stereochemistry: For chiral molecules, the specific enantiomer can have superior properties. For the tracer THK-5151, the (S)-enantiomer was found to have better brain clearance and resistance to defluorination in mice than the (R)-enantiomer. nih.gov

These findings underscore that a combination of the correct core scaffold, precise substituent placement, and optimal stereochemistry is necessary to achieve a successful tau imaging agent.

Table 2: Impact of Structural Features on Tau Ligand Properties

| Structural Moiety/Feature | Observation | Implication | Source |

|---|---|---|---|

| N-(4-Fluoro-5-methylpyridin-2-yl) | Coupled with isoquinoline, yields a potent and selective binder. | Core component for high-affinity tau binding. | acs.orgresearchgate.net |

| 6-Substituted Quinoline | Higher binding affinity than 7-substituted derivatives. | Optimal point of attachment for side chains. | nih.gov |

| (S)-Enantiomer of THK-5151 | Superior clearance and metabolic stability. | Stereochemistry is critical for pharmacokinetics. | nih.gov |

| (3-fluoro-2-hydroxy)propoxyl Group | Favorable pharmacokinetic profile. | Side chain structure dictates in vivo behavior. | nih.gov |

Conformational Analysis of Ligand-Target Interactions

Conformational analysis investigates the three-dimensional shapes that a molecule can adopt and how these shapes influence its interaction with a biological target. For a ligand to bind effectively, it must adopt a specific conformation that is complementary to the binding site on the protein.

In the context of drug design, restricting a molecule's flexibility can be advantageous. By locking a ligand into its "active" conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. Studies on other complex molecules have shown that a restricted conformation can significantly enhance affinity for the target. nih.gov For example, X-ray analysis of a factor Xa inhibitor revealed a specific binding mode, and computational calculations confirmed that conformers with a restricted geometry were the most stable and active. nih.gov

When applied to pyridinamine derivatives targeting tau aggregates, conformational analysis is crucial for understanding how the ligand fits into the complex grooves of the tau fibril. The interaction is not with a simple, single active site but with a structured surface. Analyzing the preferred spatial arrangement of the pyridinamine ring relative to other parts of the molecule (like the isoquinoline in JNJ-64326067) is essential for optimizing the non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding affinity and selectivity.

Molecular Docking Studies for Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the binding modes of potential drugs and imaging agents at an atomic level.

The process typically involves these steps:

Preparation of Structures: High-resolution 3D structures of both the ligand (e.g., a derivative of 4-fluoro-5-methylpyridin-2-amine) and the target protein (e.g., a model of a tau fibril) are prepared. nih.gov

Defining the Binding Site: A specific region on the target protein where the ligand is expected to bind is defined. For tau, this could be the interface between repeating domains that are known to drive aggregation. nih.gov

Docking Simulation: A computational algorithm samples many possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses are "scored" based on their predicted binding energy. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.govnih.gov

For tau inhibitors, docking studies have helped identify crucial interactions with serine and tyrosine residues within the microtubule-binding repeat domains of the tau protein. nih.govnih.gov Such studies provide a structural hypothesis for the observed binding affinity and can guide the rational design of new analogues with improved potency.

Table 3: Typical Workflow of a Molecular Docking Study

| Step | Description | Purpose | Source |

|---|---|---|---|

| 1. Receptor-Ligand Preparation | Obtain or model 3D structures of the target (e.g., tau fibril) and ligand. | Provide the necessary input files for the simulation. | nih.gov |

| 2. Binding Site Identification | Define the pocket or surface on the receptor where binding occurs. | Focus the computational search on the relevant area. | nih.gov |

| 3. Conformational Sampling | The software explores various positions and orientations of the ligand. | Find the most energetically favorable binding mode. | mdpi.com |

| 4. Scoring and Analysis | Rank the poses by binding energy and visualize key interactions. | Predict binding affinity and understand the structural basis for activity. | nih.govnih.gov |

Fragment-Based Drug Design Principles Applied to the Pyridinamine Scaffold